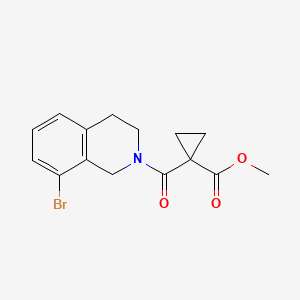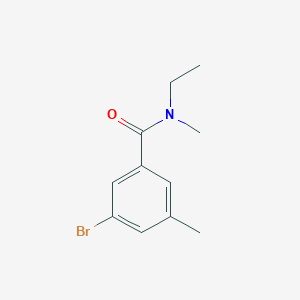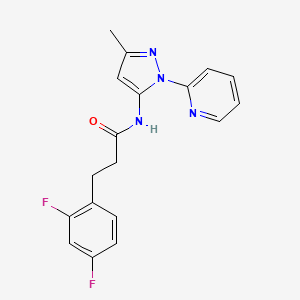
N-(2-fluoro-4-hydroxyphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-4-hydroxyphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide, also known as FHPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FHPC is a small molecule that belongs to the class of oxazole derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
作用机制
The mechanism of action of N-(2-fluoro-4-hydroxyphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a key role in gene expression and are overexpressed in cancer cells. Moreover, this compound has been shown to activate the Nrf2 pathway, a key regulator of antioxidant defense, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation. Moreover, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-fluoro-4-hydroxyphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target inside the cells. Moreover, this compound has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases, which makes it an attractive compound for further research. However, there are also some limitations to the use of this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to dissolve in cell culture media. Moreover, this compound has a relatively low stability, which can lead to degradation over time.
未来方向
There are several future directions for the research on N-(2-fluoro-4-hydroxyphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the potential of this compound as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Moreover, it would be interesting to investigate the structure-activity relationship of this compound and to develop more potent and selective analogs of this compound. Finally, it would be interesting to investigate the potential of this compound as a tool compound for chemical biology studies.
合成方法
The synthesis of N-(2-fluoro-4-hydroxyphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide involves the reaction of 2-fluoro-4-hydroxybenzoic acid with isobutyryl chloride in the presence of triethylamine to yield the corresponding acid chloride. The acid chloride is then reacted with 5-amino-2-isopropyl-1,2-oxazole-3-carboxamide in the presence of triethylamine to obtain this compound. The overall yield of the synthesis process is around 40%.
科学研究应用
N-(2-fluoro-4-hydroxyphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation. Moreover, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-(2-fluoro-4-hydroxyphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-7(2)12-6-11(16-19-12)13(18)15-10-4-3-8(17)5-9(10)14/h3-7,17H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDMDSVJELINAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide](/img/structure/B7662587.png)
![4-hydroxy-N-[(1R)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7662598.png)
![4-hydroxy-N-[[1-(1-phenylethylamino)cyclopentyl]methyl]oxane-4-carboxamide](/img/structure/B7662602.png)


![Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone](/img/structure/B7662642.png)
![N-[1-[4-(4-fluorophenyl)phenyl]ethyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7662649.png)

![N-[2-(tert-butylamino)ethyl]-N'-(4-chloro-2,6-difluorophenyl)oxamide](/img/structure/B7662659.png)
![[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone](/img/structure/B7662662.png)

![2,4-difluoro-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7662685.png)
![2-cyano-N-[[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methyl]acetamide](/img/structure/B7662693.png)
